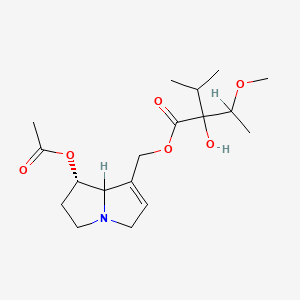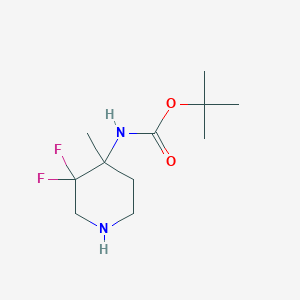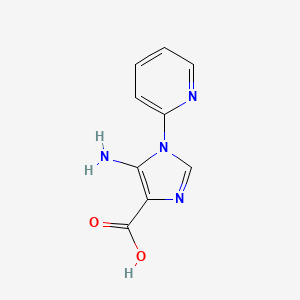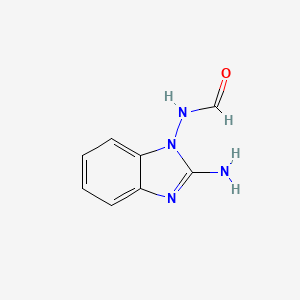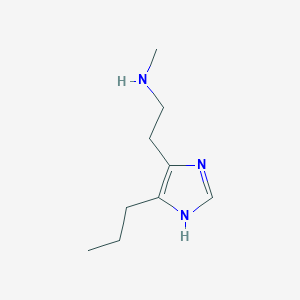
N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the formation of the imidazole ring and subsequent functionalization.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-Methyl-2-(4-propyl-1H-imidazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-methyl-2-(5-propyl-1H-imidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-4-8-9(5-6-10-2)12-7-11-8/h7,10H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
BOZFIZYIBSCRLC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=CN1)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
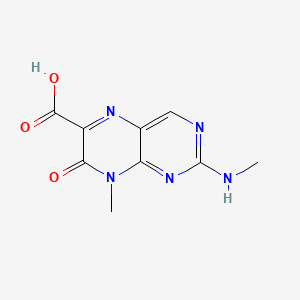
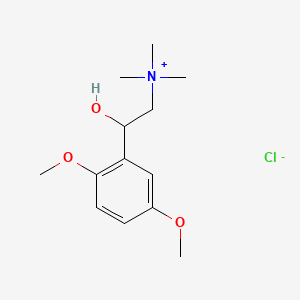
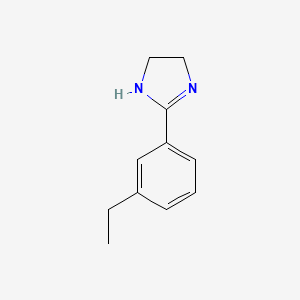
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)

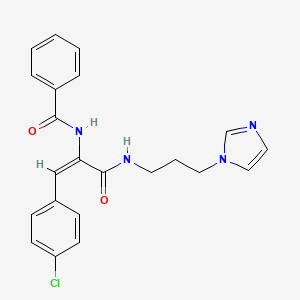
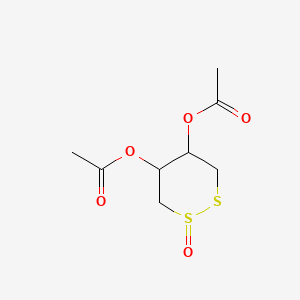
![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)
